U-69593

Description

selective ligand for opioid K-recepto

Structure

3D Structure

Propriétés

IUPAC Name |

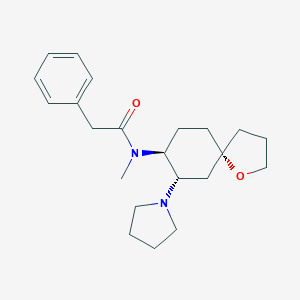

N-methyl-2-phenyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2/c1-23(21(25)16-18-8-3-2-4-9-18)19-10-12-22(11-7-15-26-22)17-20(19)24-13-5-6-14-24/h2-4,8-9,19-20H,5-7,10-17H2,1H3/t19-,20-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZRDDYTKFZSFR-ONTIZHBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046326 |

Source

|

| Record name | N-Methyl-N-((5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro(4.5)dec-8-yl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96744-75-1 |

Source

|

| Record name | N-Methyl-N-[(5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96744-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U 69593 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096744751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-((5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro(4.5)dec-8-yl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-69593 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S4K6TKTG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of U-69593 on the Kappa-Opioid Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-69593 is a highly potent and selective agonist for the κ₁-opioid receptor (KOR), a G protein-coupled receptor (GPCR) critically involved in pain perception, mood regulation, and neuroendocrine function.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding kinetics, signaling pathways, and functional selectivity. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of kappa-opioid receptor modulation.

Introduction

The kappa-opioid receptor system, including its endogenous ligands, the dynorphins, is a key area of interest in pharmacology and neuroscience. Activation of KORs can produce a range of physiological effects, including analgesia, anti-inflammatory effects, and diuresis.[1] However, KOR activation is also associated with less desirable effects such as dysphoria and sedation, which has limited the clinical development of KOR agonists. This compound, a non-peptide arylacetamide, has served as a critical pharmacological tool for elucidating the complex roles of the KOR.[2][3] Its high selectivity for the kappa receptor over mu and delta opioid receptors makes it an invaluable probe for studying KOR function.[4][5] This document synthesizes the current understanding of how this compound interacts with and activates the kappa-opioid receptor.

Binding Characteristics of this compound at the Kappa-Opioid Receptor

This compound exhibits high affinity and selectivity for the kappa-opioid receptor. Radioligand binding studies have consistently demonstrated its potent interaction with KOR in various tissue preparations and cell lines.

Table 1: Binding Affinity of this compound for Opioid Receptors

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Kappa (κ) | [³H]this compound | Guinea Pig Brain Membranes | ~3 | [6][7] |

| Kappa (κ) | [³H]this compound | Rat Brain Membranes | ~3 | [6][7] |

| Kappa (κ) | [³H]this compound | Mouse Brain Membranes | ~3 | [6][7] |

| Kappa (κ) | [³H]-(-)-Bremazocine | Rat Brain Membranes | 10-18 (high-affinity site) | [4] |

| Mu (μ) | [³H]DAMGO | CHO-hMOR Membranes | >1000 | [8] |

| Delta (δ) | [³H]Deltorphin-2 | CHO-hDOR Membranes | >1000 | [8] |

Note: Ki values are approximate and can vary based on experimental conditions.

Kinetic analysis of [³H]this compound binding reveals biphasic association and dissociation rates, suggesting complex interactions with the receptor.[9] The presence of guanine nucleotides, such as guanylyl-5'-imidodiphosphate (GppNHp), decreases the affinity of this compound for the KOR.[9] This is consistent with the receptor being a G protein-coupled receptor, where the binding of an agonist promotes the formation of a high-affinity ternary complex between the receptor, agonist, and G protein.[9] Guanine nucleotides disrupt this complex, leading to a lower affinity state of the receptor.[9]

Signal Transduction Pathways Activated by this compound

Upon binding to the kappa-opioid receptor, this compound initiates a cascade of intracellular signaling events primarily mediated by the heterotrimeric Gi/o family of G proteins.

G Protein Activation

As a KOR agonist, this compound promotes the dissociation of GDP from the Gα subunit of the Gi/o protein and facilitates the binding of GTP. This activation leads to the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate the activity of various downstream effectors. The activation of G proteins by this compound has been demonstrated in [³⁵S]GTPγS binding assays, where this compound stimulates the binding of the non-hydrolyzable GTP analog [³⁵S]GTPγS to G proteins in a concentration-dependent manner.[10][11]

Caption: this compound binding to KOR activates the Gi/o protein.

Downstream Effector Modulation

The primary downstream effector modulated by this compound-activated Gi/o proteins is adenylyl cyclase. The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has widespread effects on cellular function by altering the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

In addition to cAMP modulation, the Gβγ subunits released upon G protein activation can interact with and modulate the activity of other signaling molecules, including G protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). Activation of GIRKs leads to potassium efflux and hyperpolarization of the cell membrane, reducing neuronal excitability. Inhibition of VGCCs reduces calcium influx, which in turn decreases neurotransmitter release.

Caption: Downstream signaling pathways of this compound at the KOR.

Functional Selectivity of this compound

Recent research has highlighted the concept of functional selectivity, or biased agonism, where ligands can preferentially activate certain signaling pathways over others at the same receptor. This compound has been characterized as a G protein-biased agonist at the kappa-opioid receptor.[2] This means it more potently activates G protein-dependent signaling (e.g., inhibition of cAMP accumulation) compared to the recruitment of β-arrestin 2.[2] The β-arrestin pathway is often associated with receptor desensitization, internalization, and some of the adverse effects of opioid agonists. Therefore, the G protein bias of this compound may contribute to its specific pharmacological profile and suggests a potential avenue for developing safer KOR-targeted therapeutics.[12]

Table 2: Functional Potency and Efficacy of this compound in Different Assays

| Assay | Cell Line | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | Mouse Brain Membranes | EC₅₀ | ~10-100 nM | [11] |

| cAMP Accumulation | HEK-293/hKOPr | pEC₅₀ | 8.09 | [2] |

| Calcium Mobilization | CHO-KOR-Gαqi5 | pEC₅₀ | 8.09 | [2] |

| β-arrestin 2 Recruitment | CHO-KOR | pEC₅₀ | 6.72 | [2] |

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. Higher values indicate greater potency.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., guinea pig cortex) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.[9]

-

Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]this compound or [³H]bremazocine) and varying concentrations of unlabeled this compound.[4][9]

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is determined by liquid scintillation counting.

-

Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G proteins by this compound.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing KOR are prepared.[10]

-

Assay Components: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.[10]

-

Incubation: The reaction is incubated at 30°C for a specified time.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration-response curve for this compound-stimulated [³⁵S]GTPγS binding is plotted to determine the EC₅₀ and Emax values.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

cAMP Accumulation Assay

Objective: To measure the inhibition of adenylyl cyclase by this compound.

Methodology:

-

Cell Culture: Cells stably expressing the kappa-opioid receptor (e.g., HEK-293/hKOPr) are cultured.[3]

-

Treatment: Cells are pre-treated with varying concentrations of this compound.

-

Stimulation: Adenylyl cyclase is then stimulated with a known activator, such as forskolin.[12]

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) technology.

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound is analyzed to determine the IC₅₀ or pEC₅₀.

References

- 1. U-69,593 - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemotype-selective Modes of Action of κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity of drugs and peptides for U-69,593-sensitive and -insensitive kappa opiate binding sites: the U-69,593-insensitive site appears to be the beta endorphin-specific epsilon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Functional selectivity of EM-2 analogs at the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of G-protein activation in the brain by mu-, delta-, and kappa-opioid receptor agonists in mu-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Region-dependent G-protein activation by kappa-opioid receptor agonists in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Functional Selectivity and Antinociceptive Effects of a Novel KOPr Agonist [frontiersin.org]

Pharmacological Profile of U-69593: A Technical Guide

Introduction

U-69593 is a synthetic, non-peptide compound that is widely recognized and utilized in pharmacological research as a potent and highly selective agonist for the κ₁-opioid receptor (KOR).[1][2][3] Structurally, it is an arylacetamide derivative, specifically N-methyl-2-phenyl-N-[(5R,7S,8S)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide.[1][4] The κ-opioid system, a component of the endogenous opioid system, is implicated in a wide array of physiological and pathological processes, including pain perception, mood regulation, addiction, and neuroendocrine function.[5] this compound, by selectively activating the KOR, serves as an invaluable pharmacological tool for elucidating the specific roles of this receptor subtype. In preclinical animal studies, this compound has demonstrated a range of effects, including antinociception, anti-inflammation, diuresis, and modulation of behaviors related to addiction and anxiety.[1][6][7] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding characteristics, functional activity, signaling pathways, and the experimental protocols used for its characterization.

Receptor Binding Profile

This compound exhibits high affinity and remarkable selectivity for the κ-opioid receptor over μ-opioid (MOR) and δ-opioid (DOR) receptors. This selectivity is a cornerstone of its utility as a research tool. The binding affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), which are determined through radioligand competitive binding assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Kd (nM) | Reference |

|---|---|---|---|---|---|

| Kappa (κ) | [³H]this compound | Guinea Pig Brain Membranes | - | ~3 | [8] |

| Kappa (κ) | [³H]this compound | Rat Brain Membranes | - | ~3 | [8] |

| Kappa (κ) | [³H]this compound | Mouse Brain Membranes | - | ~3 | [8] |

| Kappa (κ) | --INVALID-LINK---Bremazocine | Rat Brain Membranes | 10-18 | - | [9] |

| Kappa (κ) | [³H]this compound | CHO-hKOR Cell Membranes | ~10-18 | - | [5] |

| Mu (μ) | Various | Rat Brain Membranes | 3300 | - | [9] |

| Delta (δ) | Various | Rat Brain Membranes | 8500 | - |[9] |

Note: Ki and Kd values can vary based on experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.

The data clearly illustrates the high affinity of this compound for the κ-opioid receptor, with Ki values in the low nanomolar range.[8][9] In contrast, its affinity for μ and δ receptors is several orders of magnitude lower, demonstrating its exceptional selectivity.[9] Studies using [³H]this compound as the radioligand have been instrumental in characterizing KOR binding sites in various species and tissues.[8][10]

Functional Activity Profile

As a KOR agonist, this compound activates the receptor, initiating intracellular signaling cascades. Its functional potency and efficacy are assessed using a variety of in vitro assays that measure different stages of the signaling process, from G protein activation to second messenger modulation.

Table 2: Functional Potency and Efficacy of this compound

| Assay Type | System | Parameter | Value | Reference |

|---|---|---|---|---|

| [³⁵S]GTPγS Binding | CHO-hKOR Membranes | EC₅₀ | - | [11] |

| BRET (G protein) | CHO-hKOR Cells | pEC₅₀ | 8.52 | [5][12] |

| BRET (β-Arrestin 2) | CHO-hKOR Cells | pEC₅₀ | 6.72 | [5][12] |

| cAMP Inhibition | CHO-κ/δ Cells | EC₅₀ (acute) | 7.8 nM | [13] |

| cAMP Inhibition | CHO-κ/δ Cells | EC₅₀ (chronic) | 4.0 nM | [13] |

| Calcium Mobilization | CHO-KOR Cells | pEC₅₀ | 8.09 | [12] |

| Dynamic Mass Redistribution | CHO-KOR Cells | pEC₅₀ | 8.60 |[14] |

This compound consistently demonstrates potent full agonist activity in assays measuring G protein activation, such as [³⁵S]GTPγS binding and BRET assays for G protein interaction.[5][11][12] Interestingly, some studies suggest that this compound may exhibit functional selectivity, or "biased agonism," showing a preference for the G protein signaling pathway over the β-arrestin recruitment pathway, as indicated by the difference in pEC₅₀ values in BRET assays.[5][12] This G protein bias is a significant area of research, as it may correlate with the therapeutic and side-effect profiles of opioid ligands.[12]

Signaling Pathways

The κ-opioid receptor is a canonical G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Activation of KOR by this compound initiates a series of intracellular events.

-

G Protein Activation : Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This causes the dissociation of the Gα(i/o)-GTP subunit from the Gβγ dimer.[12]

-

Adenylyl Cyclase Inhibition : The activated Gα(i/o) subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[5]

-

Ion Channel Modulation : The Gβγ dimer can directly modulate ion channels. It typically activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx. Both actions contribute to a decrease in neuronal excitability.

-

MAPK Pathway Activation : KOR activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK, p38, and JNK, which are involved in regulating a wide range of cellular processes including gene expression and cell proliferation.[5]

-

β-Arrestin Recruitment : Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the receptor can recruit β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and for initiating a separate wave of G protein-independent signaling.[12]

Experimental Protocols

The characterization of this compound relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human kappa opioid receptor (hKOR), e.g., CHO-hKOR cells.[5][15]

-

Radioligand: [³H]this compound at a concentration near its Kd (e.g., 0.4 nM).[5][15]

-

Test Compound: this compound or other unlabeled ligands.

-

Non-specific Binding Control: High concentration of unlabeled this compound (e.g., 10 µM).[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Filtration System: Cell harvester and glass fiber filters (e.g., GF/C), presoaked in 0.3% polyethyleneimine.[5]

-

Scintillation Counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize CHO-hKOR cells in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[5]

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 1 mL:[5]

-

Cell membranes (e.g., 20 µg of protein).

-

[³H]this compound (e.g., 0.4 nM final concentration).

-

Varying concentrations of the unlabeled test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add 10 µM unlabeled this compound.

-

-

Incubation: Incubate the plate for 60 minutes at 25°C.[5][15]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound and free radioligand.[5]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[5]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC₅₀ value obtained by non-linear regression of the competition curve.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following agonist stimulation.

Materials:

-

Cell Membranes: Membranes from cells expressing hKOR (e.g., 2.5 µg protein/well).[5]

-

Radioligand: [³⁵S]GTPγS (~0.1 nM final concentration).[5]

-

Reagents: Guanosine diphosphate (GDP, e.g., 10 µM), unlabeled GTPγS (for non-specific binding, 10 µM).[5][16]

-

Test Compound: this compound or other agonists.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[5]

-

Filtration System and Scintillation Counter as described above.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:[5]

-

Assay buffer containing GDP (e.g., 10 µM).

-

Cell membranes (e.g., 2.5 µg protein).

-

Varying concentrations of the test compound (agonist).

-

For basal binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add 10 µM unlabeled GTPγS.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[5]

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.[5]

-

Incubation: Incubate the plate at room temperature or 30°C for 60-120 minutes.[5][16]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing.[5]

-

Counting: Quantify the filter-bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding against the logarithm of the agonist concentration and fit the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[16]

References

- 1. U-69,593 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. revvity.com [revvity.com]

- 4. This compound | C22H32N2O2 | CID 105104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The kappa-opioid receptor agonist this compound attenuates cocaine-induced behavioral sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Species differences in the stereoselectivity of kappa opioid binding sites for [3H]this compound and [3H]ethylketocyclazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 13. weizmann.ac.il [weizmann.ac.il]

- 14. sfera.unife.it [sfera.unife.it]

- 15. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist | MDPI [mdpi.com]

- 16. benchchem.com [benchchem.com]

U-69593: A Technical Guide to its Discovery, Pharmacology, and Synthetic Pathway Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-69593 is a highly potent and selective agonist for the κ₁-opioid receptor (KOR), which has become an invaluable tool in neuroscience research.[1] Its discovery by The Upjohn Company in the mid-1980s provided a chemical probe to explore the physiological and pathological roles of the kappa-opioid system. This technical guide provides an in-depth overview of the discovery, pharmacological properties, and what is known about the chemical synthesis of this compound.

Discovery and Significance

This compound, chemically known as N-methyl-2-phenyl-N-[(5R,7S,8S)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide, was developed as part of a research program to identify selective κ-opioid receptor ligands.[2] Early studies demonstrated its high affinity and selectivity for the κ-opioid receptor over μ- and δ-opioid receptors. This selectivity has made this compound instrumental in elucidating the role of the kappa-opioid system in a variety of physiological processes, including analgesia, diuresis, and the modulation of dopamine and glutamate release. Furthermore, its use in preclinical models has been pivotal in understanding the involvement of the kappa-opioid system in mood disorders, addiction, and psychosis.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its potent agonism at the κ₁-opioid receptor. Its biological effects are numerous and have been extensively documented in preclinical studies.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional activity (EC50) of this compound for opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |

| κ (kappa) | Guinea Pig Brain Membranes | [³H]this compound | 1.1 ± 0.2 | Lahti et al., 1985 |

| κ (kappa) | Rat Brain Membranes | [³H]Bremazocine | 9.8 ± 1.5 | Wood et al., 1989 |

| μ (mu) | Rat Brain Membranes | [³H]DAMGO | > 10,000 | Lahti et al., 1985 |

| δ (delta) | Rat Brain Membranes | [³H]DPDPE | > 10,000 | Lahti et al., 1985 |

Table 2: Functional Activity (EC50) of this compound

| Assay | Test System | Measured Effect | EC50 (nM) | Reference |

| [³⁵S]GTPγS Binding | CHO cells expressing human κ-opioid receptor | G-protein activation | 5.7 ± 1.2 | Emmerson et al., 1996 |

| Inhibition of Forskolin-stimulated cAMP accumulation | CHO cells expressing human κ-opioid receptor | Adenylyl cyclase inhibition | 2.3 ± 0.5 | Chen et al., 1999 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Radioligand Binding Assay for κ-Opioid Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the κ-opioid receptor using [³H]this compound.

Materials:

-

[³H]this compound (specific activity ~40-60 Ci/mmol)

-

Membrane preparation from guinea pig cerebellum (rich in κ-opioid receptors)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Naloxone (for non-specific binding determination)

-

Test compounds

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Thaw the membrane preparation on ice.

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding) or test compound dilution.

-

50 µL of [³H]this compound (final concentration ~0.5 nM).

-

100 µL of membrane preparation (final concentration ~100 µg protein/well).

-

-

Incubate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the κ-opioid receptor.

Materials:

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol)

-

Membrane preparation from cells expressing the human κ-opioid receptor (e.g., CHO-hKOR)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP (Guanosine 5'-diphosphate)

-

Agonist (e.g., this compound)

-

Unlabeled GTPγS (for non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Thaw the cell membrane preparation on ice.

-

Prepare serial dilutions of the agonist in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

-

25 µL of agonist dilution.

-

50 µL of membrane preparation (final concentration ~10-20 µg protein/well).

-

50 µL of GDP (final concentration 10 µM).

-

50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

-

Incubate at 30°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the EC50 and Emax values from the dose-response curves.

Signaling Pathway

This compound, as a κ-opioid receptor agonist, activates a cascade of intracellular signaling events. The κ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).

References

The Selective Kappa-Opioid Receptor Agagonist U-69593: An In-Depth Guide to its In Vivo Effects on Rodent Behavior

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo behavioral effects of U-69593, a highly selective kappa-opioid receptor (KOR) agonist, in rodent models. This compound is a critical tool in neuroscience research for elucidating the role of the KOR system in various physiological and pathological processes. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Core Behavioral Effects of this compound

This compound exerts a range of dose-dependent effects on rodent behavior, primarily mediated by its agonist activity at KORs. These effects include analgesia, modulation of locomotor activity, induction of conditioned place aversion, and diuresis.

Data Summary

The following tables summarize the quantitative effects of this compound across various behavioral paradigms as reported in the scientific literature.

Table 1: Analgesic Effects of this compound in Rodents

| Species | Assay | This compound Dose (mg/kg) | Route | Effect |

| Rat | Hot-Plate (55°C) | 0.08 - 0.64 | s.c. | Dose-dependent increase in paw lick latency |

| Rat | Hot-Plate | Not specified | i.p. | Prolonged reaction time |

| Mouse | Hot-Plate | Not specified | i.p. | Increased latency to paw lick or jump |

Table 2: Effects of this compound on Locomotor Activity in Rodents

| Species | Condition | This compound Dose (mg/kg) | Route | Effect on Locomotor Activity |

| Rat (female, OVX) | Cocaine-induced hyperlocomotion | 0.32 | s.c. | Decreased |

| Rat (female, OVX-EB) | Cocaine-induced hyperlocomotion | 0.32 | s.c. | Decreased |

| Rat | Co-administered with quinpirole (0.5 mg/kg) | 0.3 | Not specified | Potentiated locomotor sensitization |

| Rat | Co-administered with quinpirole (0.05 mg/kg) | 0.3 | Not specified | Switched locomotor depression to sensitization |

OVX: Ovariectomized; OVX-EB: Ovariectomized with estradiol replacement

Table 3: Conditioned Place Preference/Aversion (CPP/CPA) Induced by this compound in Rodents

| Species | Paradigm | This compound Dose (mg/kg) | Route | Effect |

| Rat | CPA | 0.32 | s.c. | Decreased time spent in drug-paired chamber[1] |

Table 4: Diuretic Effects of this compound in Rodents

| Species | Sex | This compound Dose (mg/kg) | Route | Diuretic Effect (Urine Output) |

| Rat | Male | 1.0 | s.c. | 14.83 ml/kg |

| Rat | Female | 1.0 | s.c. | 5.92 ml/kg[2] |

| Rat | Male & Female | 0.03 - 3.0 | Not specified | Dose-dependent increase in diuresis[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key behavioral assays used to characterize the effects of this compound.

Hot-Plate Test for Analgesia

This method assesses the analgesic properties of this compound by measuring the latency of a rodent to react to a thermal stimulus.

Apparatus:

-

A commercially available hot-plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

A transparent cylinder to confine the animal to the plate surface.

-

A timer.

Procedure:

-

Habituation: Gently place the rodent on the unheated plate for a brief period to acclimate it to the apparatus.

-

Baseline Latency: Place the animal on the hot plate, heated to the target temperature, and start the timer.

-

Endpoint: Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping. The time from placement on the plate to the first clear sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

-

Post-Treatment Latency: At predetermined time points after drug administration, repeat the hot-plate test and record the response latency.

-

Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE) or as the change in latency from baseline.

Open-Field Test for Locomotor Activity

This test is used to evaluate general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus:

-

A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

-

An automated tracking system (camera and software) to record and analyze the animal's movement.

Procedure:

-

Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.

-

Test Initiation: Gently place the animal in the center of the open-field arena.

-

Data Collection: Allow the animal to explore the arena for a set period (e.g., 5-30 minutes). The tracking system records parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.

-

Drug Administration: For pharmacological studies, animals are typically administered this compound or vehicle prior to being placed in the arena.

-

Data Analysis: Compare the locomotor parameters between the this compound-treated and vehicle-treated groups. A decrease in total distance traveled is indicative of hypoactivity.

Conditioned Place Preference/Aversion

This paradigm is used to assess the rewarding or aversive properties of this compound.

Apparatus:

-

A two- or three-compartment apparatus. The compartments are distinct in terms of visual and/or tactile cues (e.g., different wall colors, floor textures).

Procedure:

-

Pre-Conditioning (Baseline Preference): On the first day, place the animal in the central compartment (if applicable) and allow it to freely explore all compartments for a set time (e.g., 15 minutes). Record the time spent in each compartment to determine any initial preference.

-

Conditioning: This phase typically occurs over several days.

-

Drug Pairing: On specified days, administer this compound and confine the animal to one of the compartments (e.g., the initially non-preferred one) for a period (e.g., 30 minutes).

-

Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the other compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

-

-

Post-Conditioning (Test): On the final day, place the animal back in the central compartment (in a drug-free state) and allow it to freely access all compartments. Record the time spent in each compartment.

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference (reward). Conversely, a significant decrease in time spent in the drug-paired compartment suggests a conditioned place aversion.

Signaling Pathways and Workflows

Visual diagrams can aid in understanding the complex mechanisms and processes involved in this compound research.

Kappa-Opioid Receptor Signaling Pathway

Activation of the KOR by this compound initiates a cascade of intracellular events.

References

- 1. Prefrontal Cortical Kappa-Opioid Receptor Modulation of Local Neurotransmission and Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sex differences in discriminative stimulus and diuretic effects of the kappa opioid agonist U69,593 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kappa opioid-induced diuresis in female vs. male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Affinity of U-69593 for Kappa-Opioid Receptor Subtypes: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological selectivity of the compound U-69593 for the kappa-opioid receptor (KOR) and its putative subtypes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details common experimental methodologies, and illustrates relevant biological and experimental pathways.

Introduction

This compound is a potent and widely utilized selective agonist for the kappa-opioid receptor. Its high affinity and selectivity for the KOR over other opioid receptor types, such as the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), have established it as a critical tool in pharmacological research. This guide delves into the specifics of its binding and functional profile, with a particular focus on its interaction with the proposed KOR subtypes: κ1, κ2, and κ3. While the existence and molecular basis of these subtypes are subjects of ongoing scientific discussion, with evidence suggesting they may arise from post-translational modifications or interactions with other proteins rather than from distinct genes, this compound is predominantly recognized for its high selectivity for the κ1 subtype.

Quantitative Data on Receptor Selectivity

The selectivity of this compound is demonstrated through its binding affinity (Ki) and functional potency (EC50/pEC50) at various opioid receptors. The following tables summarize findings from multiple studies.

Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors

| Receptor | Ki (nM) | Species/Cell Line | Radioligand | Reference |

| KOR | ~10-18 | CHO-hKOR | [³H]U-69,593 | [1] |

| 3 | Guinea pig, mouse, and rat brain | [³H]U-69,593 | [2] | |

| MOR | 3300 | Rat brain | [³H]-(-)-bremazocine | [3] |

| DOR | 8500 | Rat brain | [³H]-(-)-bremazocine | [3] |

Note: Ki values can vary depending on the specific experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Table 2: Functional Potency (EC50/pEC50) of this compound at Opioid Receptors

| Assay Type | Receptor | EC50 (nM) | pEC50 | Cell Line | Reference |

| BRET (G protein) | KOR | - | 8.52 | CHO-hKOR | [1] |

| BRET (β-Arrestin 2) | KOR | - | 6.72 | CHO-hKOR | [1] |

| Calcium Mobilization | KOR | - | 8.09 | CHO-KOR-Gαqi5 | |

| [³⁵S]GTPγS Binding | KOR | 51 | - | CHO-hKOR |

Note: Functional potency can be influenced by the specific signaling pathway being measured and the level of receptor expression in the cell system.

Selectivity for Kappa-Opioid Receptor Subtypes

This compound is widely characterized as a κ1-selective agonist . The pharmacological distinction of KOR subtypes is often based on the differential binding of various ligands. Arylacetamides, the chemical class to which this compound belongs, are considered selective for the κ1 receptor. In contrast, benzomorphan agonists like bremazocine are thought to bind to both κ1 and κ2 subtypes.

Studies characterizing κ2 binding sites often describe them as being insensitive to this compound. However, direct and quantitative Ki or EC50 values for this compound at pharmacologically defined κ2 and κ3 sites are scarce in the literature. The existence of the κ3 subtype is particularly debated, with some research suggesting that its effects may be attributable to interactions with other opioid receptor types.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of this compound.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the kappa-opioid receptor.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human kappa-opioid receptor (hKOR).

-

Radioligand: Typically [³H]U-69,593, used at a concentration near its dissociation constant (Kd).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled U-69,593 or another suitable KOR ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes (e.g., 20 µg protein), varying concentrations of the test compound, and a fixed concentration of [³H]U-69,593 in a final volume of 1 mL.

-

Incubation: Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

-

Cell Membranes: Membranes from cells expressing hKOR.

-

Radioligand: [³⁵S]GTPγS.

-

GDP: Guanosine diphosphate, to ensure G proteins are in an inactive state at the start of the assay.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes (e.g., 2.5 µg protein), assay buffer containing GDP (e.g., 10 µM), and varying concentrations of the agonist (this compound).

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of approximately 0.1 nM.

-

Incubation: Incubate the plate at room temperature for 2 hours.

-

Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) can be determined.

Visualizations

Signaling Pathway of the Kappa-Opioid Receptor

Caption: Canonical signaling pathways activated by the kappa-opioid receptor agonist this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: A typical experimental workflow for a radioligand competitive binding assay.

Experimental Workflow for [³⁵S]GTPγS Functional Assay

Caption: A standard workflow for a [³⁵S]GTPγS functional binding assay.

Conclusion

This compound remains an indispensable pharmacological tool for investigating the kappa-opioid system. Its high affinity and selectivity for the KOR, particularly the κ1 subtype, are well-documented. While the precise nature and pharmacological significance of κ2 and κ3 subtypes continue to be areas of active research, the data presented in this guide provide a solid foundation for understanding the established selectivity profile of this compound. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers aiming to characterize the interactions of novel compounds with the kappa-opioid receptor.

References

U-69593: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility and stability of the selective κ-opioid receptor agonist, U-69593, in dimethyl sulfoxide (DMSO). Proper handling and preparation of this compound solutions are critical for ensuring the accuracy and reproducibility of experimental results. This document consolidates available data on solubility parameters, stability profiles, and recommended experimental protocols.

Solubility Data

The solubility of this compound in DMSO can vary based on the source and the preparation method. The compound is generally considered soluble in DMSO, but reported concentrations differ.[1] Assistance from methods such as warming and sonication may be required to achieve complete dissolution, particularly at higher concentrations.[2] It is also important to use a fresh, high-quality grade of DMSO to ensure optimal solubility.[2]

Below is a summary of reported solubility data for this compound in DMSO and other common laboratory solvents.

| Solvent | Solubility | Molar Equivalent | Source |

| DMSO | 10 mg/mL | 28.05 mM | MedChemExpress[2] |

| DMSO | 0.5 mg/mL | 1.40 mM | Cayman Chemical[3] |

| DMF | 10 mg/mL | 28.05 mM | MedChemExpress, Cayman Chemical[2][3] |

| Ethanol | >40 mg/mL | >112.20 mM | Sigma-Aldrich |

| 0.1 M HCl | >40 mg/mL | >112.20 mM | Sigma-Aldrich |

| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 10 mg/mL | 28.05 mM | Sigma-Aldrich |

| Water | Insoluble | - | Sigma-Aldrich |

| 0.1 M NaOH | Insoluble | - | Sigma-Aldrich |

Note: The molecular weight of this compound is 356.5 g/mol .[3][4]

Stability and Storage

The stability of this compound is dependent on its form (solid vs. solution) and storage conditions. As a solid, it demonstrates excellent long-term stability. In a DMSO solution, the recommended storage duration is significantly shorter. For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[2]

| Form | Storage Temperature | Recommended Duration | Source |

| Crystalline Solid | -20°C | ≥ 5 years | Cayman Chemical[3] |

| Crystalline Solid | -20°C | Up to 12 months (desiccated) | Abcam[1] |

| DMSO Stock Solution | -20°C | Within 1 month | MedChemExpress[2] |

While DMSO is a highly stable solvent, its interaction with dissolved compounds can be complex.[5][6] There is currently no specific published data on the degradation pathways of this compound in a DMSO solution under standard laboratory conditions. Researchers should be mindful of the potential for degradation over time, especially when stored for extended periods.

Experimental Protocols

Precise and consistent preparation of solutions is paramount for reliable experimental outcomes. The following protocols are based on methodologies provided by chemical suppliers.

Preparation of a DMSO Stock Solution

This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO.

-

Weighing: Accurately weigh the desired mass of solid this compound in a suitable vial.

-

Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mg/mL).

-

Dissolution: Vortex the solution to facilitate mixing. If precipitation or incomplete dissolution occurs, gentle warming and/or sonication can be applied until the solution is clear.[2]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[2]

Preparation of a Co-Solvent Formulation for In Vivo Use

For in vivo studies, this compound is often administered in a co-solvent system to ensure biocompatibility and solubility. The following is an example protocol for preparing a 1 mL working solution.[2]

-

Initial Dilution: In a sterile tube, add 100 µL of a 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

-

Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.

-

Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

-

Administration: Use the freshly prepared working solution on the same day for experimental administration.[2]

Visualized Workflow: this compound Solution Preparation

The following diagram illustrates the logical workflow for preparing and storing this compound solutions for research purposes.

Caption: Workflow for preparing and storing this compound in DMSO.

References

- 1. This compound, kappa1-opioid receptor agonist (CAS 96744-75-1) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C22H32N2O2 | CID 105104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

U-69593 in Rat Models: An In-Depth Technical Guide on its Application and Signaling Pathways

A comprehensive review of existing literature reveals a notable gap in publicly available quantitative data regarding the specific half-life and bioavailability of the selective kappa-opioid receptor (KOR) agonist, U-69593, in rats. While pharmacokinetic parameters are crucial for drug development, current research predominantly focuses on the pharmacological effects and therapeutic potential of this compound. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a detailed overview of the available experimental protocols involving this compound in rat models and to elucidate its underlying signaling mechanism.

Experimental Applications of this compound in Rats

This compound has been utilized in a variety of in vivo studies in rats to investigate its role as a KOR agonist. These studies provide valuable insights into its dosage, administration routes, and observed physiological and behavioral effects. The following table summarizes key experimental parameters from published research.

| Application | Rat Strain | Dosage | Route of Administration | Key Findings | Reference |

| Analgesia | Not Specified | 0.5 - 15 mg/kg | Intraperitoneal (i.p.) | Prolonged reaction time on a hot-plate test, suggesting analgesic effects. | [1] |

| Attenuation of Cocaine-Induced Behaviors | Sprague-Dawley | 0.03, 0.1, or 0.3 mg/kg | Subcutaneous (s.c.) | Dose-dependently reduced cocaine-produced reinstatement of drug-seeking behavior. | [2] |

| Attenuation of Cocaine-Induced Behaviors | Not Specified | 0.16 mg/kg | Subcutaneous (s.c.) | Attenuated motor stimulant effect and stereotypy produced by acute cocaine injection. | [3] |

| Anti-inflammatory Effects | Not Specified | 0.75, 1.5, and 3 mg/kg | Intravenous (i.v.) | Reduced carrageenin-induced paw and ankle edema. | [4] |

| Regulation of DARPP-32 Phosphorylation | Sprague-Dawley | Not Specified | Not Specified | Prevented cocaine-induced increase in DARPP-32 phosphorylation at Thr(34) in various brain regions. | [5] |

Detailed Experimental Methodologies

The following sections provide a more in-depth look at the experimental protocols employed in some of the key studies investigating the effects of this compound in rats.

Analgesia Assessment (Hot-Plate Test)

This protocol is designed to evaluate the analgesic properties of this compound by measuring the latency of a rat's response to a thermal stimulus.

Objective: To determine the antinociceptive effects of this compound.

Materials:

-

Male rats

-

This compound solution

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55°C)

-

Naloxone (opioid antagonist for control experiments)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Acclimate rats to the experimental room and handling procedures.

-

Establish a baseline reaction time for each rat by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time is typically used to prevent tissue damage.

-

Administer this compound intraperitoneally at the desired doses (e.g., 0.5 to 15 mg/kg).[1]

-

At predetermined time points after injection, place the rat back on the hot plate and measure the reaction time.

-

To confirm the involvement of opioid receptors, a separate group of animals can be pre-treated with naloxone before this compound administration.[1]

Cocaine-Induced Reinstatement of Drug-Seeking Behavior

This experimental paradigm is used to model relapse to drug use and to assess the potential of this compound to prevent it.

Objective: To investigate the effect of this compound on cocaine-induced drug-seeking behavior.

Materials:

-

Male Sprague-Dawley rats

-

This compound solution

-

Cocaine hydrochloride solution

-

Operant conditioning chambers equipped with levers, a cue light, and an infusion pump

-

Catheters for intravenous self-administration (if applicable for the training phase)

-

Syringes and needles for subcutaneous and intraperitoneal injections

Procedure:

-

Training Phase: Rats are trained to self-administer cocaine by pressing a lever, which results in an intravenous infusion of cocaine and the presentation of a cue light. This phase continues until a stable pattern of responding is established.

-

Extinction Phase: The cocaine solution is replaced with saline, and lever pressing no longer results in drug infusion or cue presentation. This continues until the lever-pressing behavior is significantly reduced (extinguished).

-

Reinstatement Test:

-

Administer this compound (e.g., 0.03, 0.1, or 0.3 mg/kg, s.c.) or vehicle.[2]

-

After a specific pretreatment time (e.g., 15 minutes), administer a priming injection of cocaine (e.g., 20 mg/kg, i.p.).[2]

-

Place the rat back into the operant chamber and record the number of lever presses. Reinstatement of lever pressing is considered a measure of drug-seeking behavior.

-

Signaling Pathway of this compound

This compound exerts its effects by selectively binding to and activating the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The activation of KOR initiates a signaling cascade that ultimately leads to the observed physiological and behavioral effects.

References

- 1. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of kappa-opioid receptor agonists U69593, U50488H, spiradoline and salvinorin A on cocaine-induced drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kappa-opioid receptor agonist this compound attenuates cocaine-induced behavioral sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of U-69,593, a kappa-opioid receptor agonist, on carrageenin-induced peripheral oedema and Fos expression in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kappa-opioid receptor agonist this compound prevents cocaine-induced phosphorylation of DARPP-32 at Thr(34) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

U-69593: A Technical Guide for Researchers

An In-depth Examination of the Selective κ-Opioid Receptor Agonist

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies associated with U-69593, a potent and selective kappa-opioid receptor (KOR) agonist. This document is intended for researchers, scientists, and drug development professionals working with this compound.

Core Compound Information

This compound is a synthetic organic compound widely utilized in pharmacological research to investigate the role of the kappa-opioid system. Its systematic IUPAC name is N-methyl-2-phenyl-N-[(5R,7S,8S)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide.

Molecular Structure:

The molecular structure of this compound is characterized by a benzeneacetamide moiety linked to a complex spirocyclic system containing a pyrrolidine group.

-

SMILES: CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC=CC=C4[1]

-

InChI Key: PGZRDDYTKFZSFR-ONTIZHBOSA-N[1]

Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for this compound, facilitating comparison and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 96744-75-1 | PubChem[1] |

| Molecular Formula | C₂₂H₃₂N₂O₂ | PubChem[1] |

| Molecular Weight | 356.5 g/mol | PubChem[1] |

| Solubility | Soluble in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (≥ 2.5 mg/mL); 10% DMSO + 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL) | MedChemExpress[2] |

| pKa (Computed) | 8.8 (most basic) | PubChem |

| LogP (Computed) | 3.5 | PubChem |

Note: pKa and LogP values are computationally predicted and may not reflect experimentally determined values.

Table 2: Pharmacological Profile of this compound at Opioid Receptors

| Receptor | Assay Type | Cell Line/Tissue | Radioligand | Parameter | Value (nM) | Reference |

| κ (kappa) | Competition Binding | CHO-hKOR | [³H]this compound | Kᵢ | ~10-18 | BenchChem[3] |

| κ (kappa) | Competition Binding | Guinea pig brain | [³H]this compound | Kᵢ | ~3 | European Journal of Pharmacology, 1985[4] |

| κ (kappa) | Competition Binding | Rat brain | [³H]-(-)-bremazocine | Kᵢ (high affinity) | 10-18 | PubMed[5] |

| μ (mu) | Competition Binding | Rat brain | [³H]-(-)-bremazocine | Kᵢ | 3300 | PubMed[5] |

| δ (delta) | Competition Binding | Rat brain | [³H]-(-)-bremazocine | Kᵢ | 8500 | PubMed[5] |

| κ (kappa) | [³⁵S]GTPγS Binding | CHO-hKOR | - | EC₅₀ | 3-8 | Frontiers in Pharmacology, 2022[6] |

| κ (kappa) | BRET (G protein) | CHO-hKOR | - | pEC₅₀ | 8.52 | BenchChem[3] |

| κ (kappa) | BRET (β-Arrestin 2) | CHO-hKOR | - | pEC₅₀ | 6.72 | BenchChem[3] |

Signaling Pathway of this compound at the Kappa-Opioid Receptor

This compound exerts its effects by activating the kappa-opioid receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type calcium channels. Furthermore, KOR activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including the ERK1/2 and p38 pathways.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound are provided below.

Radioligand Competitive Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the kappa-opioid receptor.[3]

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor (hKOR).[3]

-

Radioligand: [³H]this compound.[3]

-

Non-specific Binding Control: Unlabeled this compound at a high concentration (e.g., 10 µM).[3]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

-

Test Compound: Serial dilutions of this compound or other competing ligands.[3]

-

96-well Plates.[3]

-

Glass Fiber Filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).[3]

-

Scintillation Cocktail.[3]

-

Microplate Scintillation Counter.[3]

Procedure:

-

Membrane Preparation: Homogenize cells expressing hKOR in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.[3]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 mL:

-

Incubation: Incubate the plate for 60 minutes at 25°C.[3]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[3]

-

Washing: Wash the filters multiple times with ice-cold assay buffer.[3]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]

-

Data Analysis: Calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[3]

Materials:

-

Cell Membranes: Membranes from cells expressing hKOR.[3]

-

[³⁵S]GTPγS. [3]

-

GDP: Guanosine diphosphate.[3]

-

Unlabeled GTPγS: For determining non-specific binding.[3]

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]

-

Test Compound: Serial dilutions of this compound.[3]

-

96-well Plates.[3]

-

Glass Fiber Filters.[3]

-

Scintillation Cocktail.[3]

-

Microplate Scintillation Counter.[3]

Procedure:

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[3]

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.[3]

-

Incubation: Incubate the plate at room temperature for 2 hours.[3]

-

Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described for the radioligand binding assay.[3]

-

Data Analysis: Subtract non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the test compound concentration to determine the EC₅₀ and Eₘₐₓ values.[3]

References

- 1. This compound | C22H32N2O2 | CID 105104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. [3H]this compound a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

Endogenous Ligands of the Kappa-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical modulator of a wide array of physiological and pathological processes.[1] Encoded by the OPRK1 gene, the KOR is implicated in pain perception, mood, reward, and neuroendocrine function.[1][2] Its endogenous ligands, primarily the dynorphin family of peptides, play a crucial role in the body's response to stress and are implicated in conditions such as addiction, depression, and anxiety.[3][4] This technical guide provides an in-depth overview of the endogenous ligands of the KOR, their quantitative pharmacological properties, the experimental protocols used for their characterization, and the key signaling pathways they modulate.

Endogenous Ligands: The Dynorphin Peptide Family

The primary endogenous ligands for the KOR are a group of opioid peptides derived from the precursor protein prodynorphin.[2][4] Post-translational processing of prodynorphin yields several active peptides, each with varying affinities and efficacies at the KOR. The major endogenous KOR agonists include:

-

Dynorphin A (Dyn A): Considered the primary endogenous ligand for the KOR.[5]

-

Dynorphin B (Dyn B) [6]

-

α-Neo-endorphin [7]

-

β-Neo-endorphin [7]

-

Big Dynorphin: A larger peptide containing the sequences of both Dynorphin A and Dynorphin B.[8]

While these peptides exhibit a preferential affinity for the KOR, they can also interact with mu-opioid (MOR) and delta-opioid (DOR) receptors, albeit typically with lower affinity.[5]

Quantitative Data: Binding Affinities and Functional Potencies

The interaction of endogenous ligands with the KOR is quantified through various in vitro assays, primarily determining their binding affinity (Ki) and functional potency (EC50). The following tables summarize the available quantitative data for the major dynorphin peptides at the human kappa-opioid receptor. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay format used.

| Ligand | KOR Binding Affinity (Ki, nM) | Assay Type | Cell Line/Tissue | Radioligand | Reference(s) |

| Dynorphin A | Nanomolar range | Competitive Binding | hKOR-transfected mammalian cells | [3H]-diprenorphine | [9] |

| Dynorphin A (1-17) | ~0.1 | [35S]GTPγS binding | KOR-transfected CHO cells | - | [10] |

| Dynorphin A (1-13) | - | - | - | - | [11] |

| Dynorphin B | Lower than Dyn A and Big Dyn | Competitive Binding | hKOR-transfected cells | - | [8] |

| α-Neo-endorphin | 0.20 and 3.75 (biphasic) | Saturation Binding | Rat brain membranes | [3H2-Tyr1]α-neo-endorphin | [12] |

| Big Dynorphin | Similar to Dyn A | Competitive Binding | hKOR-transfected cells | - | [8] |

| Ligand | KOR Functional Potency (EC50, nM) | Assay Type | Cell Line/Tissue | Measured Response | Reference(s) |

| Dynorphin A | Nanomolar range | Potassium Current | Xenopus oocytes | K+ current induction | [9] |

| Dynorphin A | pEC50: 8.21 | BRET (G protein) | CHO-hKOR | G protein interaction | [13][14] |

| Dynorphin A | pEC50: 7.74 | BRET (β-Arrestin 2) | CHO-hKOR | β-Arrestin 2 recruitment | [13][14] |

| Dynorphin A (1-17) | - | cAMP Inhibition | HEK-fKOP cells | cAMP inhibition | [15] |

| Dynorphin A (1-7) | High affinity (0.1 nM Ki) | Competitive Binding | - | - | [15] |

| Big Dynorphin | Greater than other dynorphins | G protein activation | hKOR-transfected cells | G protein activation | [8] |

Signaling Pathways

Activation of the KOR by its endogenous ligands initiates a cascade of intracellular signaling events primarily through two distinct pathways: G protein-dependent signaling and β-arrestin-dependent signaling.[1]

G Protein-Dependent Signaling

The KOR is canonically coupled to inhibitory G proteins of the Gi/Go family.[1] Upon ligand binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16]

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[17] This results in neuronal hyperpolarization and reduced neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the stimulation of MAPK cascades, including ERK1/2, p38, and JNK.[16]

β-Arrestin-Dependent Signaling

Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the KOR can recruit β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[18] This interaction not only leads to receptor desensitization and internalization but also initiates a distinct wave of G protein-independent signaling. The β-arrestin scaffold can recruit and activate various signaling molecules, including components of the MAPK pathway.[18] Evidence suggests that the G protein and β-arrestin pathways can mediate different physiological effects, with G protein signaling being associated with analgesia and β-arrestin signaling potentially contributing to adverse effects like dysphoria.[1]

Experimental Protocols

The characterization of endogenous ligands for the KOR relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human KOR (e.g., CHO-hKOR or HEK-hKOR).

-

Radioligand: A high-affinity, selective KOR radioligand, such as [³H]U-69,593.[19]

-

Test Compounds: Unlabeled endogenous ligands (e.g., dynorphin peptides).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the KOR in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 mL:

-

Cell membranes (e.g., 20 µg of protein).

-

Varying concentrations of the unlabeled test compound.

-

[³H]U-69,593 at a concentration near its dissociation constant (Kd) (e.g., 0.4 nM).[13]

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a high concentration of an unlabeled KOR ligand (e.g., 10 µM U-69,593).[13]

-

-

Incubation: Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-